2-Bromo-4-fluoro-5-nitroaniline
Description
2-Bromo-4-fluoro-5-nitroaniline (CAS: 346433-97-4) is a halogenated aromatic amine with the molecular formula C₆H₄BrFN₂O₂ and a molecular weight of 235.01 g/mol . It is characterized by a bromine atom at position 2, a fluorine atom at position 4, and a nitro group at position 5 on the aniline ring. This compound is primarily used as an intermediate in organic syntheses, particularly in pharmaceutical and agrochemical research, due to its reactivity in cross-coupling and substitution reactions . Commercial batches typically have a purity of ≥98% and moisture content ≤0.5%, with production scales reaching kilogram quantities .
Properties
IUPAC Name |
2-bromo-4-fluoro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVOIJABNHHFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591664 | |
| Record name | 2-Bromo-4-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346433-97-4 | |
| Record name | 2-Bromo-4-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step A: Reduction
Raw materials are prepared by adding iron powder and ammonium chloride into the reaction system. The mixture undergoes refluxing with the raw material under controlled conditions. After the reaction, the pH is adjusted to 9 using a 30% NaOH solution. Steam distillation is then performed to isolate the intermediate product.
- Iron powder: 1.3 parts by weight
- Ammonium chloride: 0.1 parts by weight
- Raw material: 1 part by weight
- Base: 30% NaOH
- pH adjustment: pH = 9
- Isolation technique: Steam distillation
Outcome: Intermediate product ready for subsequent reactions.
Step B: Acetylation
The intermediate product obtained in Step A is reacted with acetic anhydride (99%) at elevated temperatures (80°C) for one hour. This step introduces acetyl groups into the molecule.
- Acetic anhydride (99%): 0.6 parts by weight
- Reaction temperature: 80°C
- Reaction time: 1 hour
Outcome: Acetylated intermediate product.
Step C: Nitration
The acetylated intermediate undergoes nitration using concentrated sulfuric acid (98%) and fuming nitric acid. The reaction is carried out at controlled temperatures (20–30°C) for one hour, followed by ice decomposition and centrifugation to isolate the nitrated product.
- Sulfuric acid (98%): 6.5 parts by weight
- Fuming nitric acid: 0.4 parts by weight
- Reaction temperature: 20–30°C
- Reaction time: 1 hour
- Isolation technique: Ice decomposition and centrifugation
Outcome: Nitrated intermediate product.
Step D: Hydrolysis
The nitrated intermediate is hydrolyzed using dilute hydrochloric acid (15%) at high temperatures (100°C) for three hours. After cooling to below 40°C, centrifugation is performed to obtain the final product.
- Dilute hydrochloric acid (15%): 4 parts by weight
- Reaction temperature: 100°C
- Hydrolysis time: 3 hours
- Cooling temperature: <40°C
Outcome: Final product with purity >98% and yield ~64%.
Advantages of This Method
The described method offers several benefits:
- Simplicity: The process uses easily accessible raw materials.
- Safety: Intermediate products are non-toxic compared to alternative methods.
- Efficiency: High production efficiency with a final yield of approximately 64%.
- Purity: The final product achieves a purity level of over 98%, verified through HPLC/GC analysis.
Data Table Summarizing Key Steps
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Reduction | Iron powder (1.3), ammonium chloride (0.1), NaOH | Intermediate product |
| Acetylation | Acetic anhydride (0.6), temp = 80°C, time = 1 hr | Acetylated intermediate |
| Nitration | Sulfuric acid (6.5), nitric acid (0.4), temp = 20–30°C | Nitrated intermediate |
| Hydrolysis | HCl (15%), temp = 100°C, time = 3 hrs | Final product (>98% purity) |
Notes on Alternative Methods
Some alternative methods involve bromination of precursors like fluoro-nitrobenzoic acids or use sodium azide as a reagent; however, these approaches are less favorable due to higher toxicity and cost concerns.
Chemical Reactions Analysis
2-Bromo-4-fluoro-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other metal catalysts.
Substitution Reagents: Nucleophiles such as amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Scientific Research Applications
2-Bromo-4-fluoro-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-nitroaniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in substitution reactions, leading to the formation of new compounds with different properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position Isomers
The position of substituents (Br, F, NO₂) significantly impacts physicochemical properties and reactivity. Key isomers include:
Key Findings :
- Electronic Effects : The nitro group at position 5 (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to isomers with nitro at position 2 or 6 .
- Steric Hindrance : 2-Bromo-4-fluoro-6-nitroaniline (nitro at position 6) exhibits reduced steric accessibility due to proximity between nitro and bromine groups, limiting its use in bulky coupling reactions .
Functional Group Variants
Compounds with alternative functional groups (e.g., trifluoromethyl, cyano) provide distinct properties:
Comparison :
- Lipophilicity : The trifluoromethyl group in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline increases lipophilicity (logP ≈ 2.8) compared to the target compound (logP ≈ 1.5), making it more suitable for membrane-penetrating agrochemicals .
- Reactivity: The cyano group in 2-Amino-3-bromo-5-nitrobenzonitrile facilitates nucleophilic attacks, enabling its use in heterocyclic ring formation .
Commercial Availability and Pricing
Production scales and costs vary significantly among analogs:
Insights :
Research Findings on Substituent Effects
A 2023 study compared spectroscopic and molecular docking properties of fluoro-nitroaniline isomers :
- NMR Shifts : The nitro group at position 5 (target compound) causes deshielding of adjacent protons, resulting in downfield shifts (~8.5 ppm) compared to isomers with nitro at position 2 (~7.8 ppm).
- Molecular Docking : Nitro at position 5 enhances hydrogen-bonding interactions with biological targets (e.g., enzymes), improving binding affinity by ~20% compared to isomers with nitro at position 6 .
Biological Activity
2-Bromo-4-fluoro-5-nitroaniline is an organic compound with the molecular formula CHBrFNO. It is a derivative of aniline, characterized by the presence of bromine, fluorine, and nitro substituents. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as a pharmaceutical intermediate and in antitumor research.
The synthesis of this compound typically involves several key steps:
- Nitration : Introduction of the nitro group using a mixture of concentrated nitric and sulfuric acids.
- Bromination : The nitrobenzene derivative is brominated using bromine in the presence of a catalyst.
- Fluorination : The bromonitrobenzene is fluorinated using potassium fluoride.
- Amination : Reduction of the nitro group to an amine using hydrogen in the presence of a catalyst like palladium on carbon.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the halogen substituents can influence binding affinities to proteins and enzymes through halogen bonding. These interactions may modulate biological pathways, leading to specific effects such as cytotoxicity or inhibition of enzymatic activity.
Biological Activity
Research has indicated that this compound exhibits notable biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapy .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Studies : A study highlighted its efficacy against certain cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The mechanism was linked to the induction of apoptosis in cancer cells .
- Enzyme Interaction Studies : Research has shown that this compound can inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders or as adjuncts in cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Q. Efficiency Metrics :
- Yield : Compare isolated yields across methods (e.g., traditional nitration vs. microwave-assisted synthesis).
- Purity : Analyze via HPLC or ¹H NMR .
- Reaction Conditions : Optimize temperature (e.g., 0–5°C for nitration) and catalyst use to reduce side products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹⁹F NMR : Identify aromatic proton environments (e.g., coupling patterns for adjacent fluorine atoms) and confirm substituent positions. For this compound, expect deshielded protons due to electron-withdrawing groups .
- IR Spectroscopy : Detect nitro (NO₂) stretches near 1520 cm⁻¹ and 1350 cm⁻¹ .
- Mass Spectrometry (MS) : Verify molecular weight (235.01 g/mol) via ESI-MS or EI-MS, observing [M+H]⁺ or [M−H]⁻ peaks .
- X-ray Crystallography : Resolve crystal structure using programs like ORTEP-3 to confirm regiochemistry .
Advanced: How can researchers resolve contradictions in reported melting points or solubility data?
Answer:
Discrepancies may arise from impurities, polymorphs, or measurement methods. Strategies include:
- Purity Assessment : Use elemental analysis or HPLC to verify sample homogeneity .
- Standardized Methods : Replicate measurements using DSC (differential scanning calorimetry) for melting points and controlled solvent systems for solubility .
- Cross-Study Comparison : Analyze structurally similar compounds (e.g., 4-Bromo-2-fluoroaniline, mp 40–42°C ) to identify trends in substituent effects.
Advanced: How to optimize regioselectivity in electrophilic substitutions involving this compound?
Answer:
The meta-directing effects of -NO₂ and -Br groups limit reaction sites. Strategies:
- Protecting Groups : Use Boc-protected intermediates (e.g., N-Boc derivatives) to block undesired substitution .
- Computational Modeling : Apply DFT calculations to predict reactive sites based on electron density maps .
- Directed Metalation : Employ lithium bases to direct substitution to specific positions .
Basic: What are the key safety considerations for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during nitration) .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
- Spill Management : Neutralize with alkaline solutions and adsorb with inert materials .
Advanced: How to design experiments investigating thermal stability and decomposition pathways?
Answer:
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C) to identify decomposition thresholds .
- GC-MS Analysis : Trap volatile decomposition products (e.g., NOₓ, HBr) and correlate with temperature gradients .
- Kinetic Studies : Use Arrhenius plots to model degradation rates in different solvents or atmospheres (e.g., N₂ vs. O₂) .
Basic: What are the physicochemical properties critical for reaction planning?
Answer:
- LogP : ~3.18 (indicates moderate lipophilicity; impacts solvent selection) .
- Water Solubility : Poor (<1 mg/mL); use polar aprotic solvents (DMF, DMSO) for reactions .
- pKa : Estimated ~1.5 (nitro group) and ~4.5 (amine), influencing protonation states in acidic/basic conditions .
Advanced: How to address discrepancies in NMR data for halogenated nitroanilines?
Answer:
- Deuterated Solvents : Ensure consistent use (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent-induced shifts .
- Paramagnetic Impurities : Filter samples through chelating resins to remove metal contaminants .
- Dynamic Effects : Analyze variable-temperature NMR to account for rotational barriers in nitro groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
